molecular formula C15H20BFO4 B13478639 Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13478639
M. Wt: 294.13 g/mol
InChI Key: WGDJJOQDUXPLKA-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct reactivity and properties compared to other boronic esters. Its combination of a fluorine atom and a methyl group enhances its potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H20BFO4

Molecular Weight

294.13 g/mol

IUPAC Name

methyl 4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BFO4/c1-9-7-10(13(18)19-6)11(8-12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3

InChI Key

WGDJJOQDUXPLKA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)C)F

Origin of Product

United States

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